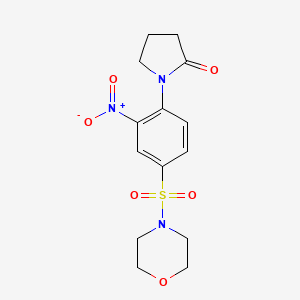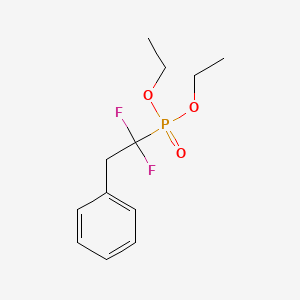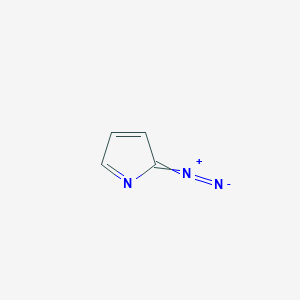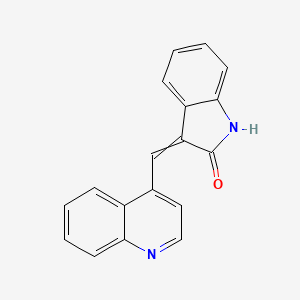![molecular formula C15H12N2O3 B14284753 9-[Nitro(oxiran-2-YL)methyl]-9H-carbazole CAS No. 140714-26-7](/img/structure/B14284753.png)
9-[Nitro(oxiran-2-YL)methyl]-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-[Nitro(oxiran-2-YL)methyl]-9H-carbazole is a chemical compound with the molecular formula C15H13NO3. It is a derivative of carbazole, a heterocyclic aromatic organic compound. The presence of the nitro group and the oxirane ring in its structure makes it a compound of interest in various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[Nitro(oxiran-2-YL)methyl]-9H-carbazole typically involves the nitration of 9-(oxiran-2-ylmethyl)-9H-carbazole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration or decomposition of the compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and maintaining reaction conditions to achieve high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxirane ring, leading to the formation of diols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen in the presence of a catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of diols from the oxirane ring.
Reduction: Formation of 9-[Amino(oxiran-2-YL)methyl]-9H-carbazole.
Substitution: Formation of various substituted carbazole derivatives depending on the nucleophile used.
Scientific Research Applications
9-[Nitro(oxiran-2-YL)methyl]-9H-carbazole has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Used in the development of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 9-[Nitro(oxiran-2-YL)methyl]-9H-carbazole involves its interaction with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The oxirane ring can also react with nucleophiles in biological systems, potentially leading to the formation of covalent bonds with biomolecules.
Comparison with Similar Compounds
Similar Compounds
9-(Oxiran-2-ylmethyl)-9H-carbazole: Lacks the nitro group, making it less reactive in certain chemical reactions.
9-(2,3-Epoxypropan-1-yl)-9H-carbazole: Similar structure but different positioning of the oxirane ring.
9-Glycidylcarbazole: Another derivative with an epoxy group but without the nitro group.
Uniqueness
The presence of both the nitro group and the oxirane ring in 9-[Nitro(oxiran-2-YL)methyl]-9H-carbazole makes it unique. The nitro group adds reactivity and potential biological activity, while the oxirane ring provides a site for further chemical modifications.
Properties
CAS No. |
140714-26-7 |
|---|---|
Molecular Formula |
C15H12N2O3 |
Molecular Weight |
268.27 g/mol |
IUPAC Name |
9-[nitro(oxiran-2-yl)methyl]carbazole |
InChI |
InChI=1S/C15H12N2O3/c18-17(19)15(14-9-20-14)16-12-7-3-1-5-10(12)11-6-2-4-8-13(11)16/h1-8,14-15H,9H2 |
InChI Key |
LPUWAAZGNNYNIW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)C(N2C3=CC=CC=C3C4=CC=CC=C42)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N-Dimethyl-N-[(4-methylphenyl)methyl]anilinium chloride](/img/structure/B14284678.png)

![1-Phenyl-3-[(1-phenylcyclopropyl)amino]propan-1-one](/img/structure/B14284688.png)

![Benzenamine, N-[1-(3-pyridinyl)ethylidene]-](/img/structure/B14284697.png)
![4-[Methyl(octadecyl)amino]benzaldehyde](/img/structure/B14284700.png)
![4-[5-(Butylsulfanyl)-1,3,4-oxadiazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14284707.png)

![Phosphine, methyl[2,4,6-tris(1-methylethyl)phenyl]-](/img/structure/B14284712.png)

![3-[Hydroxy(dimethyl)silyl]propyl prop-2-enoate](/img/structure/B14284716.png)
![4'-Methyl-3,4,5,6-tetrahydro[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B14284717.png)
![2-[(2,5-Dimethylphenyl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B14284722.png)
